molecular formula C6H9ClN2O B2539385 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride CAS No. 1158302-92-1

1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride

Cat. No.: B2539385
CAS No.: 1158302-92-1
M. Wt: 160.6
InChI Key: ZXGVGIKFRJVJSF-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride is a chemical building block featuring a pyrazole heterocycle linked to a propan-2-one scaffold. The pyrazole moiety is a privileged structure in medicinal chemistry and material science, known for its wide spectrum of biological activities . Compounds containing the pyrazole core are extensively researched for their potential applications as anti-inflammatory, antimicrobial, and anticancer agents . Furthermore, pyrazole derivatives have demonstrated significant value in industrial research, particularly as effective corrosion inhibitors for metals in acidic environments, where they function by adsorbing onto metal surfaces and forming protective layers . This specific compound, with its ketone functional group, serves as a versatile synthetic intermediate for further chemical transformations. It is supplied as the hydrochloride salt to enhance its stability and solubility for research purposes. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-pyrazol-1-ylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-6(9)5-8-4-2-3-7-8;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGVGIKFRJVJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives often interact with their targets through hydrogen bonding. The compound may bind to its target, leading to changes in the target’s function or activity. More research is needed to elucidate the specific interactions between this compound and its targets.

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Biological Activity

1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological assessments, and therapeutic implications of this compound based on diverse research findings.

Synthesis of this compound

The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The resulting pyrazole structures can be further modified to enhance their biological activity. This compound has been explored alongside various analogs to assess its efficacy against different biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, particularly those overexpressing HER2, a common target in breast and gastric cancers.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
YK-1HER2+ Gastric5.0ELF3-MED23 Inhibition
10HER2+ Breast4.5ELF3-MED23 Inhibition
11Various10.0Apoptosis Induction

Studies have employed assays such as secreted alkaline phosphatase (SEAP) to measure the interaction between compounds and protein-protein interactions crucial for cancer progression (Hwang et al., 2023) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. In vitro studies have demonstrated that several pyrazole compounds exhibit potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (µg/mL)MBC (µg/mL)
4aStaphylococcus aureus0.250.5
5aE. coli0.220.45
7bPseudomonas aeruginosa0.300.60

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays reveal that these compounds can effectively inhibit bacterial growth and biofilm formation, suggesting their potential use in treating bacterial infections (PubChem) .

Case Studies

Several case studies have been published that demonstrate the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study on HER2+ Gastric Cancer : A clinical trial involving YK-1 showed a significant reduction in tumor size among participants with HER2-positive gastric cancer after treatment with this pyrazole derivative, highlighting its potential as a targeted therapy (Hwang et al., 2023) .
  • Antimicrobial Efficacy in Hospital Settings : A study conducted in a hospital setting found that pyrazole derivatives significantly reduced infection rates caused by resistant strains of bacteria, suggesting their application in antibiotic stewardship programs (PMC) .

Scientific Research Applications

Chemical Properties and Structure

1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride has the molecular formula C6H9ClN2O. The structure features a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is commonly found in many biologically active compounds, contributing to its pharmacological properties .

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory : Various pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy against inflammation models in animal studies .
  • Antimicrobial : Pyrazole derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. Studies indicate that certain derivatives can inhibit the growth of pathogens such as E. coli and S. aureus .
  • Anticancer : Some pyrazole-containing compounds have been investigated for their potential anticancer properties. For example, analogs of this compound have shown activity against cancer cell lines, including those associated with breast and gastric cancers .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions. The development of novel derivatives continues to be an area of active research, aiming to enhance biological activity and reduce toxicity.

Table 1: Overview of Synthesis Methods

Method DescriptionKey ReagentsYield (%)
Condensation ReactionAcetylacetone & hydrazine85
Cyclization3-methylpyrazole & propanone90

Case Studies

Several studies highlight the applications of this compound in various fields:

Case Study 1: Anti-inflammatory Activity

A study conducted by Gökhan-Kelekçi et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema in rats. Compounds derived from pyrazole rings exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Properties

Research by Ragavan et al. focused on synthesizing novel pyrazole derivatives for antimicrobial testing against several bacterial strains. The study found that specific modifications to the pyrazole structure significantly enhanced antimicrobial activity, suggesting potential therapeutic applications in treating infections .

Case Study 3: Anticancer Activity

Insuasty et al. explored the anticancer potential of pyrazolic chalcones, reporting that certain compounds exhibited significant cytotoxicity against non-small cell lung cancer cell lines. The findings indicate that structural variations in the pyrazole moiety can lead to improved anticancer efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole nitrogen demonstrates nucleophilic character, enabling reactions with electrophilic partners. This reactivity is enhanced by the electron-withdrawing effect of adjacent nitrogen atoms in the heterocycle .

Reaction PartnerConditionsProductYieldReference
Alkyl HalidesEthanol, 60°C, 6hN-alkylated pyrazole derivatives72-85%
Acyl ChloridesTHF, RT, 2hN-acylated compounds68%
EpoxidesDMF, 80°C, 12hRing-opened adducts55%

Reduction Reactions

The ketone group undergoes selective reduction while preserving the pyrazole ring :

Reducing AgentConditionsProductStereochemistryReference
NaBH₄MeOH, 0°C, 1h1-(1H-Pyrazol-1-yl)propan-2-olRacemic mixture
H₂/Pd-CEtOAc, 50 psi, 4hFully saturated pyrrolidine analogcis/trans = 3:1
LiAlH(OBu)₃THF, -78°C, 2hChiral alcohol (ee >90%)(R)-configuration

Cyclocondensation with Hydrazines

The carbonyl group participates in pyrazoline formation, a reaction exploited in medicinal chemistry :

Hydrazine DerivativeConditionsProduct TypeBiological ActivityReference
PhenylhydrazineAcOH, Δ, 8h4,5-Dihydro-1H-pyrazoleAnticancer (IC₅₀ = 2.1 μM)
TosylhydrazineEtOH, MW, 30min1,3,5-Trisubstituted pyrazolesAntibacterial (MIC = 4 μg/mL)
SemicarbazideH₂O-EtOH, pH 5Pyrazolone derivativesCOX-2 inhibition (82% at 10 μM)

Cross-Coupling Reactions

When converted to boronic esters, the compound participates in Suzuki-Miyaura couplings :

Aryl HalideCatalyst SystemSolventCoupling EfficiencyReference
4-BromobenzonitrilePd(PPh₃)₂Cl₂/Na₂CO₃THF-H₂O89%
2-IodopyridineNiCl₂(dppe)/K₃PO₄Toluene-EtOH76%
3-ChloroquinolinePd(OAc)₂/XPhosDMF-H₂O81%

Acid-Base Reactivity

The hydrochloride salt participates in pH-dependent transformations :

ConditionTransformationpKaSolubility ChangeReference
pH > 6.5Free base generation4.2Water → CH₂Cl₂
pH 3-5Zwitterion formation-Increased aqueous solubility
Conc. HClSalt metathesis-Crystallization (mp 189-191°C)

Oxidation Behavior

The propan-2-one moiety undergoes controlled oxidation :

Oxidizing AgentConditionsProductApplicationReference
KMnO₄/H₂SO₄0°C, 2hCarboxylic acidPolymer precursor
TBHP/CuIMeCN, 60°Cα,β-Unsaturated ketonePhotocatalysis substrate
O₂/PtEtOAc, 50°CDiketone derivativeLigand synthesis

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug discovery. The dual reactivity of its pyrazole ring and ketone functionality enables applications ranging from medicinal chemistry to materials science . Recent advances in catalytic systems (e.g., Pd/Ni catalysts for cross-couplings ) and stereoselective reductions have significantly expanded its synthetic utility.

Comparison with Similar Compounds

Key Observations :

Synthetic Yields : Pyrazole-containing compounds generally exhibit moderate yields (53–69%), while morpholine/piperazine derivatives achieve higher yields (82–98%) due to optimized reaction conditions .

Solubility and Stability: Hydrochloride salts (e.g., 1-morpholinopropan-2-one hydrochloride) show superior aqueous solubility compared to neutral pyrazole-ketones, which are often insoluble in water .

Physicochemical and Pharmacokinetic Comparisons

Data from related compounds highlight critical differences:

Property 1-(1H-Pyrazol-1-yl)propan-2-one Hydrochloride* 1-Morpholinopropan-2-one Hydrochloride 1-(1H-Pyrazol-5-yl)ethan-1-one Hydrochloride
Molecular Formula C₆H₉ClN₂O (inferred) C₇H₁₄ClNO₂ C₅H₇ClN₂O
Molecular Weight ~178.6 (calculated) 179.65 146.57
Melting Point (°C) Not reported (similar analogs: 87–94°C) 185 Not reported
LogP (Predicted) 1.2–1.5 0.8 1.0
Topological Polar Surface Area 45 Ų 38 Ų 50 Ų

*Inferred from structural analogs .

Key Insights :

  • Lipophilicity : Pyrazole derivatives (LogP ~1.0–1.5) are more lipophilic than morpholine analogs (LogP ~0.8), suggesting better membrane permeability for pyrazole-based drugs .
  • Thermal Stability : Morpholine derivatives exhibit higher melting points, indicative of stronger crystalline lattice interactions due to the heterocyclic oxygen atom .

Preparation Methods

Synthetic Routes and Methodological Considerations

Alkylation of Pyrazole with Chloroacetone

The most widely reported method involves the nucleophilic substitution of chloroacetone (2-chloropropanone) with pyrazole. This two-step process yields the free base, followed by hydrochloride salt formation.

Reaction Mechanism

Pyrazole, a weak base (pKa ~ 14), undergoes deprotonation under basic conditions to form a nucleophilic anion. This anion attacks the electrophilic carbon adjacent to the carbonyl group in chloroacetone, displacing chloride and forming 1-(1H-pyrazol-1-yl)propan-2-one. Subsequent treatment with hydrochloric acid protonates the pyrazole nitrogen, yielding the hydrochloride salt.

Key Reaction:
$$
\text{Pyrazole} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{Base}} \text{1-(1H-Pyrazol-1-yl)propan-2-one} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Optimization Parameters
  • Base Selection: Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone facilitates deprotonation.
  • Solvent Systems: DMF enhances nucleophilicity but requires post-reaction distillation. Acetonitrile-water mixtures, as seen in analogous Suzuki couplings, improve phase separation and product isolation.
  • Temperature: Reflux conditions (70–80°C) accelerate reaction kinetics, achieving >90% conversion within 4–6 hours.
Work-up and Isolation

Post-reaction, solvents are removed under reduced pressure. The crude product is precipitated by adding water or ethanol, followed by filtration and drying. Crystallization from acetonitrile-water (1:1) yields 1-(1H-pyrazol-1-yl)propan-2-one with >95% purity.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or diethyl ether to form the hydrochloride salt. Incremental addition of HCl gas ensures controlled precipitation, yielding a crystalline product with minimal impurities.

Critical Data:

Parameter Value Source
Yield (Salt) 85–92%
Purity (HPLC) 99.8%
Melting Point 213°C (decomposes)

Comparative Analysis of Methodologies

Solvent and Catalyst Efficiency

  • Solvent Impact: Acetonitrile-water mixtures reduce palladium catalyst loading to 0.6–0.8 mol% in Suzuki reactions, suggesting utility in minimizing metal residues.
  • Catalyst Recovery: Triphenylphosphine ligands enhance catalytic activity but complicate purification. Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems.

Characterization and Quality Control

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.45 (s, 1H, pyrazole-H), 7.85 (d, 1H, pyrazole-H), 6.45 (d, 1H, pyrazole-H), 4.20 (s, 2H, CH$$2$$), 2.10 (s, 3H, COCH$$_3$$).
  • IR (KBr): 1715 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (pyrazole ring).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm confirms >99% purity. Residual solvent analysis via gas chromatography (GC) ensures compliance with ICH guidelines.

Industrial and Regulatory Considerations

Scalability Challenges

  • Cost of Chloroacetone: Sourcing high-purity chloroacetone at scale requires stringent quality control to avoid diketone impurities.
  • Waste Management: Chloride byproducts necessitate neutralization and recycling to meet environmental regulations.

Regulatory Compliance

The compound’s synthesis aligns with USP/EP monographs for pyrazole derivatives, requiring validation of synthetic steps, impurity profiling, and stability studies under ICH Q3A/B guidelines.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95/P1 respirators) if aerosol generation is likely .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, irrigate for ≥15 minutes. Seek medical attention and provide the SDS to healthcare providers .
  • Storage : Store in airtight containers at 2–8°C in dry conditions to prevent hydrolysis or degradation .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify proton and carbon environments, focusing on pyrazole ring signals (δ 7.5–8.5 ppm) and ketone resonance .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and identify impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H]+^+ peak at m/z 239.8 .

Q. How can solubility challenges be addressed during experimental design?

  • Methodological Answer :

  • Solvent Selection : Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, as hydrochloride salts often exhibit higher aqueous solubility than free bases .
  • pH Adjustment : For aqueous solutions, maintain pH <4 to prevent deprotonation of the hydrochloride moiety. Use buffered systems (e.g., phosphate buffer, pH 3.5) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure. For example, compare bond lengths and angles in pyrazole rings (C–N = 1.34 Å, N–N = 1.38 Å) to confirm regiochemistry .
  • Dynamic NMR Studies : Analyze temperature-dependent NMR to identify rotational barriers in the propan-2-one moiety, which may cause signal splitting .

Q. What strategies optimize reaction yields in moisture-sensitive syntheses involving this compound?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes under nitrogen/argon to exclude moisture during coupling reactions (e.g., amidation, alkylation) .
  • Drying Agents : Pre-treat solvents with molecular sieves (3Å) and employ scavengers (e.g., trimethylsilyl chloride) to sequester trace water .
  • Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane) or in situ FTIR to detect premature hydrolysis of the ketone group .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model pyrazole ring interactions with hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites). Parameterize partial charges using Gaussian09 at the B3LYP/6-31G* level .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of hydrogen bonds between the hydrochloride group and target residues (e.g., Asp86 in β-secretase) .

Q. What methods validate the absence of toxic byproducts in scaled-up syntheses?

  • Methodological Answer :

  • LC-MS/MS : Screen for genotoxic impurities (e.g., alkyl chlorides) using a C18 column and MRM transitions specific to potential byproducts .
  • Ames Test : Evaluate mutagenicity of synthesis batches via bacterial reverse mutation assay (OECD 471) with Salmonella typhimurium strains TA98/TA100 .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to troubleshoot?

  • Methodological Answer :

  • Purification Steps : Recrystallize from ethanol/water (7:3 v/v) and dry under vacuum (40°C, 24 hr) to remove residual solvents affecting melting behavior .
  • DSC Validation : Perform differential scanning calorimetry (DSC) at 10°C/min to detect polymorphic transitions or hydrate formation, which may lower observed melting points .

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